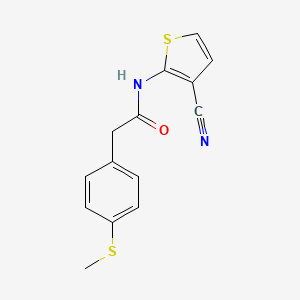

N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide

Description

N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide is a heterocyclic acetamide derivative featuring a thiophene ring substituted with a cyano group at position 3 and a phenylacetamide moiety bearing a methylthio (-SCH₃) group at the para position.

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-18-12-4-2-10(3-5-12)8-13(17)16-14-11(9-15)6-7-19-14/h2-7H,8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWJSVJOMUVEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized and functionalized with a cyano group.

Formation of the phenylacetamide moiety:

Coupling reaction: The two fragments are then coupled under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The cyano group can be reduced to an amine.

Substitution: The thiophene ring and phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes or phenylacetamides.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide may have applications in several fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential biological activity as a pharmaceutical agent.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Cyano-thiophene vs.

Pharmacological and Physicochemical Properties

While biological data for the target compound are absent, comparisons with structurally related bioactive acetamides provide insights:

- Cytohesin Inhibitors : Compounds like N-(4-(3-ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide (compound 51) show moderate yields (42.4%) and activity linked to triazole and fluorophenyl substituents . The target compound’s methylthio group may similarly modulate enzyme interactions.

- Crystallographic Behavior : Twisted conformations between aromatic rings (e.g., 79.7° in dichlorophenyl-thiazole acetamide ) may influence packing stability and solubility, a factor relevant to the target compound’s formulation.

Critical Analysis of Structural Modifications

- Electron-Withdrawing Groups: The cyano group in the target compound may enhance stability and dipole interactions compared to acetyl or halogenated analogues .

- Methylthio vs.

Biological Activity

N-(3-cyanothiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 248.31 g/mol. The compound features a thiophene moiety, which is known for its biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Thiophene Derivative : The starting material, 3-cyanothiophen-2-carboxylic acid, is reacted with thionyl chloride to form the corresponding acid chloride.

- Acylation : The acid chloride is then reacted with 4-(methylthio)aniline to yield the final acetamide product.

Antimicrobial Activity

Research has shown that compounds containing thiophene and amide functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A1 | Xanthomonas oryzae | 156.7 µM |

| A2 | Xanthomonas axonopodis | 230.5 µM |

| A3 | Xanthomonas citri | 545.2 µM |

These results indicate that the compound exhibits promising antimicrobial activity, particularly against plant pathogens, suggesting potential applications in agriculture .

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence regarding the anticancer properties of thiophene derivatives. Studies have indicated that certain compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds have highlighted the importance of specific functional groups in enhancing biological activity:

- Thiophene Ring : Enhances interaction with biological targets.

- Methylthio Group : Influences lipophilicity and cellular uptake.

- Amide Linkage : Contributes to stability and binding affinity.

These insights suggest that modifications to the core structure could lead to improved efficacy against targeted pathogens or cancer cells.

Case Studies

- Antibacterial Efficacy : A study demonstrated that a related thiophene derivative caused significant cell membrane disruption in Xanthomonas oryzae, leading to cell death .

- Anticancer Mechanism : Another investigation revealed that certain thiophene derivatives could inhibit tumor growth in vitro by inducing apoptosis through caspase activation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.